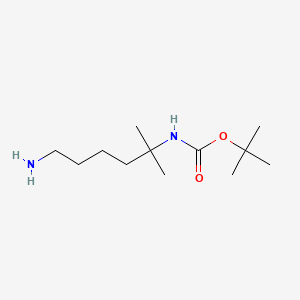

![molecular formula C5H2BrClN4 B6609681 2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine CAS No. 2641793-83-9](/img/structure/B6609681.png)

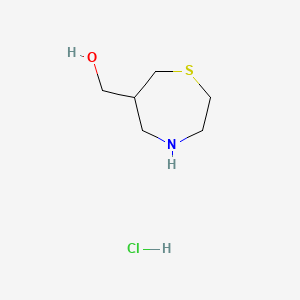

2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine” is a complex organic compound. It belongs to the class of compounds known as triazolopyridazines, which are heterocyclic compounds with a structure based on a triazole ring fused to a pyridazine ring . These types of compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Synthesis Analysis

The synthesis of triazolopyridazines and their derivatives involves various synthetic approaches . For instance, a series of pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives was synthesized through the condensation reaction of 5-bromo-4-[1-(5-bromo-2,6-dichloropyrimidin-4-yl)ethyl]-2-chloro-6-methylpyrimidine with 4-amino-5-methyl-3-mercapto-1,2,4-triazole .Molecular Structure Analysis

Triazolopyridazines have a unique molecular structure that allows them to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

Triazolopyridazines are involved in a variety of chemical reactions due to their unique structure. They can undergo various transformations, including condensation reactions, to form new compounds .Mecanismo De Acción

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) .

Mode of Action

Related compounds have shown significant inhibitory activity against cdk2 . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, affecting the proliferation of cancer cells .

Result of Action

Related compounds have shown significant cytotoxic activities against various cell lines . Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, potentially leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of 2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances in the environment . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BCP has several advantages for laboratory experiments. BCP is relatively inexpensive and easy to synthesize. Additionally, BCP is stable in a variety of solvents, making it suitable for a variety of laboratory applications. However, BCP is not water soluble, making it difficult to use in aqueous solutions. Additionally, BCP is not approved by the FDA for use in humans and is considered a potential carcinogen.

Direcciones Futuras

The potential applications of BCP are still being explored. Future research could focus on the development of BCP-based drugs and drug analogs. Additionally, BCP could be used in the development of materials for use in a variety of industries, such as electronics, energy storage, and biomedicine. Finally, further research could be conducted to better understand the biochemical and physiological effects of BCP and to identify potential therapeutic applications.

Métodos De Síntesis

BCP is synthesized from a variety of starting materials, including 2-bromo-6-chloro-1,2,4-triazole and pyridine. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide and is catalyzed by a Lewis acid such as boron trifluoride etherate. The reaction is typically carried out at room temperature and is complete in a few hours. The product is isolated by filtration and purified by recrystallization.

Aplicaciones Científicas De Investigación

BCP has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, BCP can be used as a versatile building block for the synthesis of a variety of organic compounds. In medicinal chemistry, BCP has been used in the synthesis of drugs and drug analogs. In materials science, BCP has been used in the synthesis of polymers and other materials.

Propiedades

IUPAC Name |

2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN4/c6-5-8-4-2-1-3(7)9-11(4)10-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITGTYXQNLVJPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC(=N2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.45 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B6609598.png)

![5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B6609600.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid](/img/structure/B6609617.png)

![2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid](/img/structure/B6609623.png)

![6-methoxyspiro[3.3]heptan-1-one](/img/structure/B6609630.png)

![7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B6609659.png)

![6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609665.png)

![rac-(1R,3R)-1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid](/img/structure/B6609682.png)